1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Medicinal Chemistry Physicochemical Properties Lead Optimization

Select this triazaspiro scaffold for its unique 4-bromophenyl substituent—a critical reactive handle for late-stage diversification via Suzuki-Miyaura cross-coupling, absent in non-halogenated analogs. The rigid spirocyclic core drives PLD2 isoform selectivity, while the bromine enables rapid parallel synthesis of focused libraries targeting neurokinin, ORL-1, and dopamine receptors, including PET/SPECT radiotracer precursors. Procure ≥98% purity material to accelerate your medicinal chemistry programs with a building block that combines conformational constraint with proven synthetic versatility.

Molecular Formula C13H16BrN3O
Molecular Weight 310.19 g/mol
CAS No. 61271-81-6
Cat. No. B3147006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
CAS61271-81-6
Molecular FormulaC13H16BrN3O
Molecular Weight310.19 g/mol
Structural Identifiers
SMILESC1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Br
InChIInChI=1S/C13H16BrN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18)
InChIKeyVODCMHRCJHCFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (CAS 61271-81-6): A Halogenated Spirocyclic Building Block for Privileged Scaffold Synthesis


1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (CAS 61271-81-6) is a synthetic spirocyclic compound belonging to the 1,3,8-triazaspiro[4.5]decan-4-one class, with the molecular formula C₁₃H₁₆BrN₃O and a molecular weight of 310.19 g/mol . It is characterized by a rigid spirocyclic core and a 4-bromophenyl substituent, which confers distinct physicochemical properties and synthetic utility. This compound is primarily employed as a versatile building block or intermediate in medicinal chemistry for the construction of derivatives targeting various biological receptors and enzymes, owing to the privileged nature of the triazaspiro scaffold [1].

Why 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one Cannot Be Substituted by Generic 1-Phenyl Analogs


Substituting 1-(4-bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one with its non-halogenated 1-phenyl analog (CAS 1021-25-6) or other halogenated variants is not a straightforward equivalence. The presence of the bromine atom at the para-position is a critical determinant of both physicochemical properties and synthetic versatility. The 4-bromophenyl group significantly increases molecular weight, lipophilicity (LogP ≈ 1.56), and provides a unique reactive handle for further structural diversification, such as through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . This capability is absent in the non-halogenated analog and varies with different halogens. Furthermore, in the context of generating derivatives based on the privileged triazaspiro scaffold, the specific halogen substitution can profoundly influence biological activity, selectivity, and pharmacokinetic profiles, as demonstrated in the development of isoform-selective phospholipase D (PLD) inhibitors where halogenated derivatives exhibit distinct selectivity and potency profiles [1].

Quantitative Differentiation of 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one Against Key Analogs


Increased Molecular Weight and Lipophilicity (LogP) Compared to Non-Halogenated Parent Scaffold

The 4-bromophenyl substitution in 1-(4-bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one results in a significantly higher molecular weight (MW) and calculated lipophilicity (LogP) compared to the non-halogenated 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6). These parameters are crucial for predicting compound behavior in biological systems, including membrane permeability, solubility, and metabolic stability .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Unique Synthetic Handle: Bromine as a Site for Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring provides a distinct synthetic advantage for 1-(4-bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one. It serves as a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, enabling facile diversification of the phenyl moiety . This capability is not present in the non-halogenated 1-phenyl analog, which would require harsher conditions for direct functionalization.

Organic Synthesis Medicinal Chemistry Building Blocks

Distinct Physicochemical Profile vs. 4-Chloro Analog for Optimizing ADME Properties

When compared to its 4-chloro analog (1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, CAS 61271-84-9), the 4-bromo compound offers a different balance of molecular weight, lipophilicity, and potential metabolic fate. The larger and more polarizable bromine atom can influence target binding through halogen bonding interactions, which are weaker for chlorine . The choice between bromo and chloro can be a key decision point for medicinal chemists tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties.

ADME Lead Optimization Physicochemical Properties

Optimal Research and Industrial Applications for 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one


Synthesis of Isoform-Selective Phospholipase D (PLD) Inhibitor Libraries

This compound serves as an ideal starting material for generating focused libraries of PLD inhibitors. The privileged 1,3,8-triazaspiro[4.5]decan-4-one core engenders selectivity for the PLD2 isoform over PLD1 [1]. The 4-bromophenyl group provides a synthetic handle for late-stage diversification via cross-coupling reactions, enabling rapid exploration of the chemical space around the phenyl ring to optimize for isoform selectivity and potency, as demonstrated in the development of compounds with nanomolar potency and up to 40-fold selectivity [2].

Building Block for Neurokinin (NK) and ORL-1 Receptor Antagonist Development

Derivatives of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold are recognized as antagonists for neurokinin and ORL-1 (opioid receptor-like 1) receptors [3]. 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one can be utilized as a key intermediate to synthesize novel analogs in these therapeutic areas. The bromine atom's synthetic utility facilitates the rapid preparation of diverse compound sets for screening against these G-protein coupled receptors, which are implicated in pain, anxiety, and mood disorders [3].

Synthesis of Radiolabeled Spiroperidol Analogs for Neuroimaging

The 4-bromophenyl moiety is a well-established precursor for the preparation of radiolabeled compounds, such as [⁷⁶Br]- or [⁷⁷Br]-bromospiroperidol (a related 1,3,8-triazaspiro[4.5]decan-4-one derivative), which are used as radiotracers for imaging dopamine D2 receptors in vivo via positron emission tomography (PET) or single photon emission computed tomography (SPECT) [4]. This compound provides a direct synthetic entry point into this class of valuable neuroimaging tools, enabling the study of dopaminergic systems in neurological and psychiatric disorders [4].

Construction of Diverse Chemical Libraries via Parallel Synthesis

The combination of a conformationally constrained spirocyclic core and a versatile halide handle makes this compound an exceptional scaffold for parallel synthesis. It can be readily coupled with a vast array of boronic acids, amines, or alkynes to generate hundreds of novel, structurally diverse analogs in a high-throughput manner. This is particularly valuable for pharmaceutical and biotechnology companies aiming to rapidly identify new chemical entities against a broad range of biological targets or for filling corporate compound collections with spirocycle-rich molecules.

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